molecular formula C9H7BrFN B6156835 2-(4-bromo-3-fluorophenyl)propanenitrile CAS No. 1823790-62-0

2-(4-bromo-3-fluorophenyl)propanenitrile

Cat. No.: B6156835
CAS No.: 1823790-62-0
M. Wt: 228.1
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Description

2-(4-Bromo-3-fluorophenyl)propanenitrile is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with a bromine atom at the para position and a fluorine atom at the meta position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine and fluorine substituents are electron-withdrawing groups, influencing reactivity, solubility, and interaction with catalytic systems.

Properties

CAS No.

1823790-62-0

Molecular Formula

C9H7BrFN

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis pathway for 2-(4-bromo-3-fluorophenyl)propanenitrile involves the reaction of 4-bromo-3-fluorobenzaldehyde with malononitrile followed by decarboxylation to yield the desired product. Here are the steps involved:

  • Dissolve 4-bromo-3-fluorobenzaldehyde and malononitrile in a suitable solvent.
  • Add a base (e.g., sodium ethoxide) to the reaction mixture and stir at room temperature for several hours.
  • Heat the reaction mixture to reflux for several hours to promote decarboxylation.
  • Cool the reaction mixture and isolate the product by filtration or extraction.
  • Purify the product by recrystallization or chromatography.

Chemical Reactions Analysis

2-(4-bromo-3-fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents and conditions used in these reactions include bases like sodium ethoxide, solvents like ethanol, and catalysts for specific reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biological systems and interactions.

    Industry: The compound can be used in the production of materials with specific properties.

Mechanism of Action

Generally, the mechanism of action refers to how a compound interacts with biological systems, which is often specific to the context of pharmaceuticals or bioactive compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-bromo-3-fluorophenyl)propanenitrile with structurally related propanenitrile derivatives, focusing on substituent effects, synthetic yields, enantiomeric excess (ee), and physical properties. Data are drawn from compounds synthesized via General Procedure D in enantioselective catalytic reactions .

Key Observations:

Substituent Position and Electronic Effects: Halogen substituents (Br, Cl) in the ortho position (e.g., 3r, 3q) exhibit moderate yields (65–66%) but variable enantioselectivity (87–98% ee). The target compound’s para-bromo and meta-fluoro substituents may enhance electronic withdrawal, affecting reactivity in catalytic systems. Fluorine’s high electronegativity could further polarize the aromatic ring, influencing regioselectivity in reactions.

Steric vs. Electronic Influence :

  • Bulky alkyl groups (e.g., tert-butyl in 3j) yield higher synthetic efficiency (86% yield) due to stabilization of intermediates or transition states . In contrast, halogenated analogs (3r, 3q) show lower yields, suggesting steric or electronic challenges during synthesis.

Enantiomeric Excess (ee) :

  • The ortho-chloro derivative (3q) achieves 98% ee, possibly due to favorable interactions with chiral catalysts. In contrast, ortho-bromo (3r) shows reduced ee (87%), indicating halogen size impacts stereocontrol . The target compound’s meta-fluoro substituent may introduce asymmetric induction distinct from ortho-halogenated analogs.

Physical Properties :

  • Most propanenitrile derivatives are colorless liquids, except biphenyl-substituted 3k, which is a solid due to increased molecular rigidity . The target compound’s bromo and fluoro substituents may elevate its melting point relative to liquid analogs but likely retain solubility in organic solvents.

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